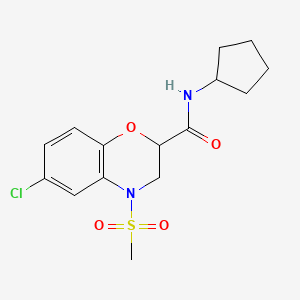

6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS No.: 866142-57-6

Cat. No.: VC6345948

Molecular Formula: C15H19ClN2O4S

Molecular Weight: 358.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866142-57-6 |

|---|---|

| Molecular Formula | C15H19ClN2O4S |

| Molecular Weight | 358.84 |

| IUPAC Name | 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

| Standard InChI | InChI=1S/C15H19ClN2O4S/c1-23(20,21)18-9-14(15(19)17-11-4-2-3-5-11)22-13-7-6-10(16)8-12(13)18/h6-8,11,14H,2-5,9H2,1H3,(H,17,19) |

| Standard InChI Key | YVJZBICPTAKKMA-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3 |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, reflects its intricate architecture. Key structural elements include:

-

Benzoxazine ring: A six-membered heterocycle fused to an oxygen-containing ring, providing rigidity and sites for substitution.

-

Methylsulfonyl group (-SO₂CH₃): Enhances solubility and potential enzyme-binding interactions.

-

Chlorine atom at position 6: Influences electronic distribution and steric interactions.

-

Cyclopentyl carboxamide: A lipophilic moiety that may improve membrane permeability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₂O₄S |

| Molecular Weight | 358.8 g/mol |

| IUPAC Name | 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

| SMILES | ClC1=CC2=C(C=C1)N(C(S(=O)(=O)C)CC(C(=O)NC3CCCC3)O2 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 89.5 Ų |

The methylsulfonyl group contributes to the compound’s polarity, as evidenced by its polar surface area of 89.5 Ų, which may influence bioavailability . The cyclopentyl substituent introduces steric bulk, potentially modulating target selectivity .

| Hazard Category | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 3 (Respiratory System) |

The compound requires strict handling protocols:

-

Personal protective equipment (PPE): Nitrile gloves, safety goggles, and respirators for dust control.

-

First aid measures: Flush eyes with water for 15 minutes after exposure; wash skin with soap and water .

-

Storage: In airtight containers at -20°C, away from oxidizing agents.

Chronic toxicity data are unavailable, but structural analogs show low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 2.8) .

Research Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for developing:

-

Dual COX-2/5-LOX inhibitors: Potential safer anti-inflammatory agents with reduced gastrointestinal toxicity.

-

Kinase inhibitors: Methylsulfonyl groups often target ATP-binding pockets in kinases like JAK3 or EGFR .

Chemical Biology Probes

Site-directed mutagenesis studies could elucidate interactions with orphan GPCRs or ion channels. Radioisotope labeling (e.g., with ³⁵S) may enable receptor mapping.

Synthetic Methodology

Future work should optimize yield (>70%) and purity (>98%) via:

-

Flow chemistry: Continuous processing to control exothermic reactions.

-

Enzymatic resolution: Chiral catalysts to isolate enantiomers for activity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume